molecular formula C9H11NO4 B1313247 Methyl 2,6-dimethoxynicotinate CAS No. 65515-26-6

Methyl 2,6-dimethoxynicotinate

Cat. No.: B1313247
CAS No.: 65515-26-6
M. Wt: 197.19 g/mol
InChI Key: UFHAKDJNDMIPMV-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethoxynicotinate is an organic compound with the molecular formula C₉H₁₁NO₄. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by methoxy groups, and the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-dimethoxynicotinate can be synthesized through several methods. One common approach involves the esterification of 2,6-dimethoxynicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dimethoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,6-dimethoxynicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 2,6-dimethoxynicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual methoxy groups enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 2,6-dimethoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-12-7-5-4-6(9(11)14-3)8(10-7)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHAKDJNDMIPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443705
Record name Methyl 2,6-dimethoxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65515-26-6
Record name Methyl 2,6-dimethoxynicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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